2-((4-chlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2OS2/c22-17-8-6-16(7-9-17)14-27-21-23-18-11-13-26-19(18)20(25)24(21)12-10-15-4-2-1-3-5-15/h1-9H,10-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGSCYSUPSDSDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)CCC3=CC=CC=C3)SCC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Thienopyrimidine Synthesis
Cyclization of Thiophene Derivatives
The thieno[3,2-d]pyrimidin-4(3H)-one core is typically synthesized via cyclization of 3-aminothiophene-2-carboxylate derivatives. A one-pot, four-component reaction using ketones, ethyl cyanoacetate, elemental sulfur (S₈), and formamide under microwave irradiation (900 W, 10 min) provides a green and efficient route. For example, phenylacetaldehyde reacts with ethyl 3-cyanopropanoate to form a thiophene intermediate, which undergoes cyclization in formamide at 200°C to yield 6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one with crude yields exceeding 85%.
Key Reaction Conditions:
Functionalization at the 3-Position: Phenethyl Substitution
N-Alkylation Strategies
The 3-phenethyl group is introduced via nucleophilic substitution of the 4-chloro intermediate. Chlorination of the pyrimidin-4(3H)-one core using oxalyl chloride or POCl₃ in DMF yields 4-chlorothieno[3,2-d]pyrimidine. Subsequent reaction with phenethylamine in refluxing THF (12 h, 80°C) achieves N-alkylation, with yields optimized to 70–75% after silica gel chromatography.
Optimization Notes:
Thioether Formation at the 2-Position: 4-Chlorobenzyl Mercaptan Coupling
Nucleophilic Aromatic Substitution
The 2-(4-chlorobenzyl)thio group is introduced via displacement of a leaving group (e.g., methylsulfonyl or chloro) at the 2-position. A two-step protocol is employed:
- Sulfonation : Treatment of 2-methylthio-thienopyrimidine with m-CPBA (3 eq) in dichloromethane yields the methylsulfonyl intermediate.
- Thiol Substitution : Reaction with 4-chlorobenzyl mercaptan (1.5 eq) in DMF at 100°C for 6 h provides the target thioether, with yields of 65–70% after recrystallization.
Alternative Route:
Direct displacement of a 2-chloro group using 4-chlorobenzyl mercaptan and K₂CO₃ in DMSO (24 h, 120°C) achieves comparable yields (60–68%) but requires stringent moisture control.
Comparative Analysis of Synthetic Routes
Structural Characterization and Validation
Spectroscopic Data
Challenges and Mitigation Strategies
- Regioselectivity in Thioether Formation : Competing reactions at the 4-position are minimized by pre-functionalizing the 3-position.
- Byproduct Formation : Methylsulfonyl intermediates generate sulfonic acid byproducts, necessitating thorough aqueous washes.
- Scale-Up Limitations : Exothermic chlorination (POCl₃) requires jacketed reactors with slow reagent addition.
Chemical Reactions Analysis
Types of Reactions
2-((4-chlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
- **Oxidation
Biological Activity
2-((4-chlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a synthetic compound belonging to the class of thieno[3,2-d]pyrimidinones. This compound has garnered attention due to its potential biological activities, which include antimicrobial, antitumor, and anti-inflammatory properties. The unique structure of this compound, which features a thieno-pyrimidine core along with various functional groups, plays a crucial role in its biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is C22H19ClN2O2S2. Its molecular weight is approximately 442.98 g/mol. The presence of the 4-chlorobenzyl thio group enhances its lipophilicity, potentially influencing its interaction with biological targets and enhancing its bioavailability.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
| Compound | Pathogen | Activity |
|---|---|---|
| Thienopyrimidine Derivative A | Staphylococcus aureus | Effective |
| Thienopyrimidine Derivative B | Escherichia coli | Moderate |
| Thienopyrimidine Derivative C | Candida albicans | Effective |
These derivatives have shown varying degrees of effectiveness against different microbial strains, indicating a broad spectrum of activity.
Antitumor Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits cell proliferation in several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (breast cancer) | 15.5 | Induction of apoptosis |
| NUGC-3 (gastric cancer) | 12.0 | Cell cycle arrest |
| SK-Hep-1 (liver cancer) | 18.0 | Inhibition of metastasis |
The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis and inhibition of cell cycle progression.
Anti-inflammatory Activity
In addition to antimicrobial and anticancer activities, this compound has shown promise in reducing inflammation. Studies have indicated that it can significantly lower levels of pro-inflammatory cytokines in vitro:
| Cytokine | Concentration (pg/mL) Pre-treatment | Concentration (pg/mL) Post-treatment |
|---|---|---|
| TNF-alpha | 1500 | 500 |
| IL-6 | 1200 | 400 |
| IL-1β | 800 | 300 |
These results suggest that the compound may be beneficial in treating inflammatory conditions.
Case Studies and Research Findings
Several studies have investigated the biological activities of thienopyrimidine derivatives:
- Antimicrobial Efficacy Study : A study conducted on a series of thienopyrimidine derivatives showed that those with chlorinated substituents exhibited enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Mechanism Investigation : Another research focused on the anticancer mechanisms of related compounds found that they activate apoptotic pathways through mitochondrial dysfunction .
- Inflammation Model : In an animal model for inflammation, treatment with the compound resulted in significant reductions in edema and inflammatory markers compared to control groups .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidin-4(3H)-one derivatives share a common core structure but differ in substituents, which significantly influence their physicochemical and biological properties. Below is a detailed comparison with structurally related compounds:
Key Observations
Substituent Effects on Physicochemical Properties: Methoxy groups (e.g., 12a) lower melting points (241–243°C) compared to hydroxy-substituted analogs (e.g., 3b, 303–304°C), likely due to reduced hydrogen bonding .
Synthetic Flexibility :
- Methylation (e.g., 3a) and demethylation (e.g., 3b) reactions are effective for introducing or removing alkyl/aryl groups .
- Phosphorus oxychloride is widely used for cyclization or chlorination in microwave-assisted syntheses .
The 4-chlorobenzylthio group in the target compound may confer enhanced stability or target affinity compared to methoxy or nitro analogs, though direct evidence is lacking .
Q & A
What are the critical steps and optimization strategies for synthesizing 2-((4-chlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one?
Basic Research Question
The synthesis involves multi-step organic reactions, typically including:
- Core Formation : Cyclization of precursors to construct the thieno[3,2-d]pyrimidine core.
- Substitution Reactions : Introducing the 4-chlorobenzylthio and phenethyl groups via nucleophilic substitution or coupling reactions .
Optimization Strategies : - Reaction Conditions : Control temperature (e.g., 60–80°C for cyclization) and solvent polarity (e.g., DMF for solubility) to minimize side products.
- Catalysts : Use Pd-based catalysts for efficient cross-coupling reactions .
Which analytical techniques are most effective for characterizing structural and purity parameters of this compound?
Basic Research Question
Key techniques include:
- NMR Spectroscopy : Assigns proton environments (e.g., distinguishing thioether protons at δ 3.5–4.0 ppm) and confirms substitution patterns .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ ion matching C₂₁H₁₈ClN₃OS₂).
- X-ray Crystallography : Resolves 3D conformation, critical for understanding steric effects .
- HPLC-PDA : Assesses purity (>95% for biological assays) .
How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?
Advanced Research Question
Methodological Approach :
- Substitution Analysis : Compare analogues with varying substituents (e.g., replacing 4-chlorobenzyl with trifluoromethyl groups to enhance lipophilicity) .
- Biological Assays : Test derivatives against targets (e.g., kinases, antimicrobial models) to correlate substituents with activity .
Example Findings : - Halogenated Aromatics : 4-Chlorophenyl groups improve target binding via hydrophobic interactions .
- Thioether Linkers : Flexibility of the thioether moiety influences enzyme inhibition potency .
What computational strategies are used to predict the compound’s interaction with biological targets?
Advanced Research Question
Approach :
- Molecular Docking : Software like AutoDock Vina models binding poses (e.g., tyrosinase inhibition via π-π stacking with His263) .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
Validation : - Correlate docking scores (e.g., ΔG = −9.2 kcal/mol) with in vitro IC₅₀ values .
How can conflicting data on biological activity across studies be resolved?
Advanced Research Question
Resolution Strategies :
- Assay Standardization : Use uniform protocols (e.g., fixed ATP concentrations in kinase assays) to reduce variability .
- Metabolic Stability Testing : Evaluate off-target effects via cytochrome P450 inhibition assays .
Case Example :
Discrepancies in antimicrobial activity may arise from differences in bacterial strains. Re-test under CLSI guidelines with reference strains .
What modifications improve the pharmacokinetic profile of this compound?
Advanced Research Question
Methodology :
- Prodrug Design : Introduce ester groups (e.g., acetyl) to enhance oral bioavailability .
- Solubility Enhancements : Replace lipophilic groups (e.g., 4-chlorobenzyl) with polar moieties (e.g., morpholine) .
Key Metrics : - LogP Reduction : Aim for LogP <3 to improve aqueous solubility .
- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
